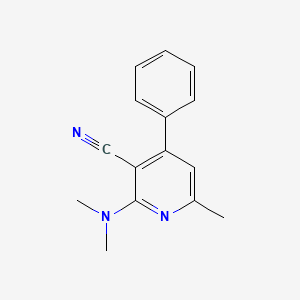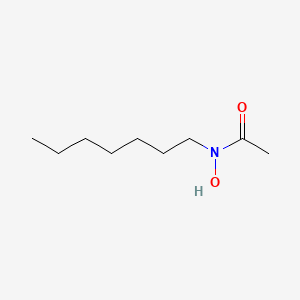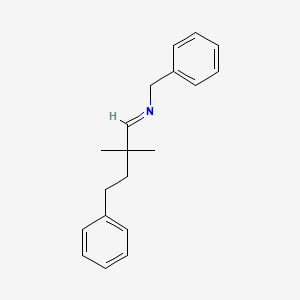
3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl- is a complex organic compound with a unique structure that includes a pyridine ring substituted with a nitrile group, a dimethylamino group, a methyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethyl-4-phenylpyridine with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarbonitrile: A simpler analog without the dimethylamino, methyl, and phenyl substitutions.
2-Amino-4-(dimethylamino)-3-pyridinecarbonitrile: A related compound with an amino group instead of a nitrile group.
Uniqueness
3-Pyridinecarbonitrile, 2-(dimethylamino)-6-methyl-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
61006-47-1 |
|---|---|
Molekularformel |
C15H15N3 |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
2-(dimethylamino)-6-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3/c1-11-9-13(12-7-5-4-6-8-12)14(10-16)15(17-11)18(2)3/h4-9H,1-3H3 |
InChI-Schlüssel |
SWSRVPQHWAFUOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)N(C)C)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)




![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)



![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
